molecular formula C8H12N4OSn B12525628 3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one CAS No. 870646-28-9

3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one

Cat. No.: B12525628
CAS No.: 870646-28-9
M. Wt: 298.92 g/mol
InChI Key: QKVCMCMZLMXKSC-UHFFFAOYSA-M
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Description

3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trimethylstannyl group attached to the triazolo[1,5-a]pyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with trimethylstannyl chloride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an anhydrous solvent like ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), and oxidizing agents (e.g., hydrogen peroxide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various stannylated derivatives, while oxidation reactions can produce oxo derivatives of the triazolopyrimidine core .

Mechanism of Action

The mechanism of action of 3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate the binding of the compound to metal ions or active sites of enzymes, thereby modulating their activity. The triazolopyrimidine core can interact with nucleic acids and proteins, influencing various biological pathways .

Properties

CAS No.

870646-28-9

Molecular Formula

C8H12N4OSn

Molecular Weight

298.92 g/mol

IUPAC Name

3-trimethylstannyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C5H4N4O.3CH3.Sn/c10-4-1-2-9-5(8-4)6-3-7-9;;;;/h1-3H,(H,6,7,8,10);3*1H3;/q;;;;+1/p-1

InChI Key

QKVCMCMZLMXKSC-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(C)N1C=NN2C1=NC(=O)C=C2

Origin of Product

United States

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